molecular formula C8H7BrN4S B3038290 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 85106-58-7

4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3038290
CAS No.: 85106-58-7
M. Wt: 271.14 g/mol
InChI Key: IGIGQDMDHXLNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with a 1,2,4-triazole derivative containing an amino and a thiol group. The exact synthetic route would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the bromophenyl group, and the amino and thiol groups. These groups could engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, thanks to its functional groups. For example, the amino group could engage in reactions typical for amines, the thiol group could undergo oxidation or alkylation, and the bromophenyl group could participate in coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amino and thiol groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Applications : Derivatives of 1,2,4-triazole, including 4-amino-1,2,4-triazole-3-thiols, have shown significant antimicrobial and antifungal activities. For instance, studies have demonstrated the synthesis of such derivatives starting from isonicotinic acid hydrazide and their successful evaluation for antimicrobial activities (Bayrak et al., 2009).

  • Antifungal and Antimicrobial Effects : Research on the antimicrobial and antifungal activity of 1,2,4-triazole derivatives, including compounds similar to 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, has been explored. These compounds have demonstrated notable antimicrobial and antifungal effects, offering potential for pharmaceutical applications (Safonov & Panasenko, 2022).

  • Antileishmanial Activity : 4-Amino-1,2,4-triazole derivatives have also been studied for their antileishmanial activity. Theoretical calculations using Density Functional Theory (DFT) have been employed to understand their structure and activity (Süleymanoğlu et al., 2017).

Chemical Properties and Synthesis

  • Synthesis Techniques : The synthesis of this compound involves specific techniques such as cyclisation of potassium dithiocarbazinate with hydrazine hydrate. These methods have been applied to create various derivatives for further chemical and biological studies (Singh & Kandel, 2013).

  • Structural Features : Research into the structural features of triazole derivatives, including 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiols, has been conducted. These studies focus on their physical and chemical properties, which are pivotal in determining their potential applications (Aksyonova-Seliuk et al., 2018).

Additional Applications

  • Corrosion Inhibition : 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, a compound related to this compound, has been studied as a corrosion inhibitor for metals, demonstrating significant inhibition efficiency. Such studies indicate the potential use of similar compounds in industrial applications (Chauhan et al., 2019).

  • Synthesis and Antibacterial Activity : The synthesis and evaluation of antibacterial activities of various 1,2,4-triazole derivatives, including those structurally similar to this compound, have been a focus of research, highlighting their potential in medicinal chemistry (Iradyan et al., 2016).

Safety and Hazards

As with any chemical compound, handling “4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include toxicity if ingested or inhaled .

Future Directions

Given the potential biological activity of compounds containing 1,2,4-triazole rings, “4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol” could be a subject of future research. Studies could focus on its synthesis, properties, and potential applications in medicine or other fields .

Properties

IUPAC Name

4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIGQDMDHXLNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85106-58-7
Record name 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.